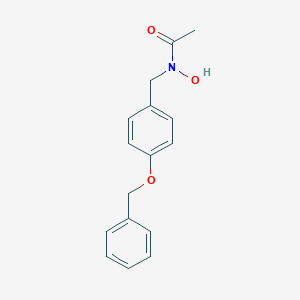

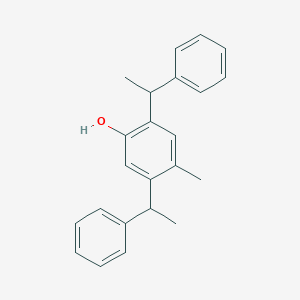

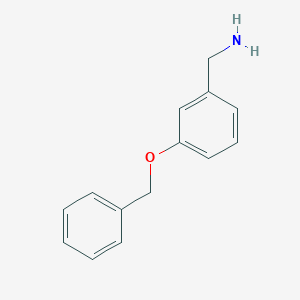

(3-(ベンジルオキシ)フェニル)メタンアミン

概要

説明

Synthesis Analysis

The synthesis of compounds similar to "(3-(Benzyloxy)phenyl)methanamine" often involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. This process is exemplified by the synthesis of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, where different substituents were attached to the phenyl ring to evaluate the impact on the molecule's properties and activities (Visagaperumal et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "(3-(Benzyloxy)phenyl)methanamine" can be characterized using various spectroscopic methods, including IR and 1H NMR. These techniques provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule. For example, the synthesis and characterization of specific diamino scaffolds designed to stabilize parallel turn conformations provide insights into how the molecular structure influences biological activity and chemical reactivity (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "(3-(Benzyloxy)phenyl)methanamine" and its derivatives involves various reactions, including bromination, demethylation, and the Wolf-Kishner reduction. These reactions are instrumental in modifying the chemical structure to synthesize new compounds with potential antioxidant properties, as demonstrated by the synthesis of derivatives with bromine and their evaluation for antioxidant activities (Çetinkaya et al., 2012).

Physical Properties Analysis

The physical properties of compounds like "(3-(Benzyloxy)phenyl)methanamine" are crucial for their potential applications. These properties include solubility, melting point, and stability. For instance, the synthesis and analysis of novel Schiff base compounds from benzylamine reveal important physical properties that could influence their use in various applications, such as optoelectronic and nonlinear optical (NLO) applications (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of "(3-(Benzyloxy)phenyl)methanamine" derivatives, such as their reactivity with different chemical agents, ability to undergo specific chemical reactions, and their interaction with biological molecules, are of significant interest. Studies focusing on the synthesis and docking studies of related compounds provide valuable insights into how these chemical properties can be leveraged for designing molecules with desired biological activities or material properties (Bommeraa et al., 2019).

科学的研究の応用

プロテオミクス研究

(3-(ベンジルオキシ)フェニル)メタンアミン: は、その生化学的特性によりプロテオミクス研究で使用されています。 タンパク質と相互作用する化合物を合成するための前駆体として役立ち、タンパク質の構造、機能、および相互作用の研究を支援します .

PI3Kδ阻害剤の開発

この化合物は、B細胞悪性腫瘍の治療に有望なPI3Kδ阻害剤の開発に役立ってきました。 化合物のベンジルオキシ部分は、PI3Kδ活性部位への結合に不可欠なファーマコフォアの特徴を提供します .

有機合成

有機化学において、(3-(ベンジルオキシ)フェニル)メタンアミンは、複雑な分子を構築するための貴重なビルディングブロックです。 そのアミン基は反応性が高く、さまざまな求電子剤と結合して形成することができ、合成経路の多様性を広げます .

材料科学

この化合物の分子構造により、高度な材料に組み込むことができます。 研究者は、その特性を改変して、耐久性向上や耐薬品性などの特定の特性を持つ新規ポリマーやコーティングを作成できます .

化学教育

その単純な構造と反応性により、(3-(ベンジルオキシ)フェニル)メタンアミンは、教育環境における化学合成と反応性の基本的な概念を教えるための優れた例です .

創薬

汎用性の高い化学中間体として、さまざまな潜在的な薬理活性分子の合成に使用できます。 その構造は、新薬の発見につながる可能性のある改変に適しています .

分析化学

この化合物は、機器の校正や方法の検証を行う分析手順で、標準物質または参照物質として使用できます。これにより、分析結果の正確性と信頼性を確保できます .

環境化学

研究者は、(3-(ベンジルオキシ)フェニル)メタンアミンの環境運命、例えば、生物分解や環境汚染物質との相互作用を調査して、生態系への影響を評価する可能性があります .

Safety and Hazards

The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

作用機序

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of (3-(Benzyloxy)phenyl)methanamine can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

特性

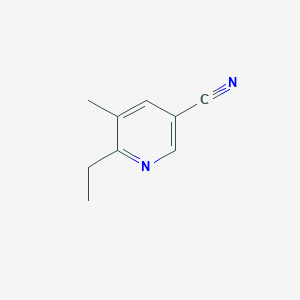

IUPAC Name |

(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMBEHWAKBRTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451731 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104566-43-0 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)